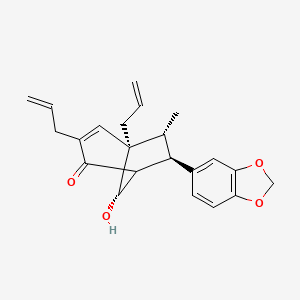

2'-Epi-guianin

Beschreibung

Eigenschaften

Molekularformel |

C22H24O4 |

|---|---|

Molekulargewicht |

352.4 g/mol |

IUPAC-Name |

(5R,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-8-hydroxy-6-methyl-3,5-bis(prop-2-enyl)bicyclo[3.2.1]oct-3-en-2-one |

InChI |

InChI=1S/C22H24O4/c1-4-6-15-11-22(9-5-2)13(3)18(19(20(15)23)21(22)24)14-7-8-16-17(10-14)26-12-25-16/h4-5,7-8,10-11,13,18-19,21,24H,1-2,6,9,12H2,3H3/t13-,18+,19?,21+,22+/m1/s1 |

InChI-Schlüssel |

IELYWLBCFOCUNW-KUXMWZRESA-N |

Isomerische SMILES |

C[C@@H]1[C@H](C2[C@@H]([C@]1(C=C(C2=O)CC=C)CC=C)O)C3=CC4=C(C=C3)OCO4 |

Kanonische SMILES |

CC1C(C2C(C1(C=C(C2=O)CC=C)CC=C)O)C3=CC4=C(C=C3)OCO4 |

Herkunft des Produkts |

United States |

Occurrence and Isolation Research of 2 Epi Guianin

Natural Sources and Distribution within Plant Genera

2'-Epi-guianin has been identified as a constituent isolated from specific plant species, primarily within the Ocotea genus. Research has pinpointed Ocotea macrophylla (Lauraceae) as a source from which this compound has been isolated and characterized from its leaves researchgate.net. The Ocotea genus itself is recognized for its rich diversity of secondary metabolites, including lignans (B1203133) and neolignans, which are distributed across various species found in tropical America, Africa, and Asia researchgate.netscielo.brjapsonline.com. Other neolignans, such as guaianin, burchellin, and canelin, have also been isolated from Ocotea elegans, highlighting the genus's importance in neolignan discovery tandfonline.com.

Ethnobotanical Context of Source Organisms in Chemical Biology Research

The Ocotea genus holds significant ethnobotanical relevance, with various species traditionally utilized for medicinal and other purposes across different cultures. This historical use often serves as a starting point for chemical biology research, guiding the investigation into the plants' chemical constituents. For instance, Ocotea species have been documented in traditional medicine for a range of applications, including sedative, gastroenteric, and antirheumatic properties japsonline.com. Other species have been employed as disinfectants, local anesthetics, and treatments for various ailments, including insect bites and bronchitis japsonline.com. The essential oils derived from Ocotea species are also noted for their aromatic qualities and traditional uses researchgate.netjapsonline.com. This ethnobotanical background underscores the potential of Ocotea plants as reservoirs for bioactive compounds like neolignans, prompting detailed phytochemical investigations.

Advanced Methodologies for Isolation from Complex Biological Matrices

The isolation of specific compounds like this compound from complex plant matrices requires sophisticated separation and purification techniques. These methodologies are crucial for obtaining pure compounds for structural elucidation and further study.

Chromatographic Techniques in Natural Product Discovery

Chromatography plays a pivotal role in natural product discovery, enabling the separation and purification of individual compounds from intricate mixtures. Various chromatographic techniques are employed, often in combination, to isolate target molecules.

Column Chromatography (CC) : This foundational technique involves packing a column with a stationary phase (e.g., silica (B1680970) gel) and eluting the sample with a mobile phase. Compounds separate based on their differential affinities for the stationary and mobile phases iipseries.orgrotachrom.com. CC has been a standard method for isolating specialized metabolites scielo.br.

High-Performance Liquid Chromatography (HPLC) : HPLC is widely used for both analytical and preparative purposes in natural product research. It offers high resolution and sensitivity for identifying and purifying compounds who.intnih.gov. HPLC has been utilized for the analysis and identification of various neolignans scielo.br.

Gas Chromatography (GC) : GC is primarily used for analyzing volatile compounds and is often coupled with mass spectrometry (GC-MS) for compound identification who.intms-editions.clresearchgate.net. While less common for non-volatile neolignans, it is vital for characterizing essential oil components that might be associated with the plant sources.

Countercurrent Chromatography (CCC) : CCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases, thus preventing irreversible adsorption of sample components. It has proven effective for separating complex mixtures of neolignans, such as those isolated from Ocotea elegans, where it was used to isolate burchellin, guaianin, and canelin tandfonline.com. A typical solvent system for CCC in neolignan isolation involves mixtures of hexane (B92381), ethyl acetate (B1210297), methanol, and water tandfonline.com.

Two-Dimensional (2D) Chromatography : This advanced approach combines two different chromatographic modes (e.g., normal-phase and reversed-phase) orthogonally. It enhances separation efficiency by exploiting different separation mechanisms, allowing for the removal of challenging impurities and the isolation of high-purity compounds, as demonstrated in the isolation of erinacine A nih.gov.

Extraction and Purification Strategies for Neolignan Compounds

Effective extraction and purification strategies are essential prerequisites for successful chromatographic isolation of neolignans.

Solvent Extraction : Neolignans, being phenolic compounds, are typically extracted using organic solvents. Common extraction solvents include methanol, ethanol, chloroform (B151607), dichloromethane, ethyl acetate, and hexane, often applied sequentially or in combination to maximize the recovery of diverse metabolites scielo.brrsc.org. For example, extraction might begin with methanol, followed by partitioning of the crude extract between less polar solvents like hexane and more polar solvents like ethyl acetate or chloroform scielo.br.

Partitioning : Liquid-liquid partitioning is a crucial step to fractionate crude extracts based on polarity differences, concentrating specific classes of compounds before chromatographic separation. This process helps to reduce the complexity of the sample matrix scielo.br.

Purification Strategies : Following initial extraction and partitioning, purification often involves a series of chromatographic steps. This may include preliminary clean-up steps or prefractionation using techniques like flash chromatography or preparative TLC, followed by more refined separations using HPLC or CCC tandfonline.comscielo.brnih.gov. The choice of purification strategy depends on the target compound's polarity, stability, and the nature of the accompanying compounds.

Data Tables

Table 1: Sources of this compound and Related Neolignans from the Ocotea Genus

| Plant Species | Plant Part(s) Used | Isolated Compound(s) | Reference |

| Ocotea macrophylla | Leaves | This compound, Ocophyllol A, B, C, (+)-licarin B | researchgate.net |

| Ocotea elegans | Stems | Burchellin, Guaianin, Canelin | tandfonline.com |

| Ocotea cymbarum | Wood | Burchellin | chemfaces.com |

| Various Ocotea species | Various | Lignans, Neolignans | researchgate.netscielo.brjapsonline.com |

Biosynthetic Investigations of 2 Epi Guianin

Proposed Biosynthetic Pathways of Bicyclo[3.2.1]octanoid Neolignansnih.gov

The biosynthesis of lignans (B1203133) and neolignans, including the bicyclo[3.2.1]octanoid subclass, generally originates from cinnamic acid derivatives, ultimately tracing back to the shikimate pathway rsc.org. Key monolignol precursors, such as coniferyl alcohol (CA), are central to these pathways nih.govoup.com. The divergence point between lignan (B3055560) and neolignan biosynthesis occurs at the initial step of oxidative coupling of these monolignols nih.govoup.com. Bicyclo[3.2.1]octanoid neolignans, which include guianin-type and macrophyllin-type structures, represent a distinct structural class within neolignans acs.orgthieme-connect.com. Some of these complex structures are proposed to arise from the acid-catalyzed rearrangement of precursor hydrobenzofuranoid neolignans, indicating a multi-step transformation process acs.orgnih.govacs.org. Furthermore, compounds like chavicol can serve as precursors, undergoing oxidative coupling to form various neolignan architectures escholarship.orgnottingham.ac.uk.

Enzymatic Mechanisms and Key Biosynthetic Enzymes Involved in Neolignan Formationredalyc.orgnih.govnih.govoup.commdpi.com

The formation of neolignans is orchestrated by a suite of enzymes. Oxidases, such as laccases and peroxidases, are believed to initiate the process by generating phenoxy radicals from monolignol precursors nih.govoup.com. These radicals then undergo dimerization, often guided by dirigent proteins (DIRs), which confer stereoselectivity to the coupling reaction nih.govoup.com. While specific genes encoding these enzymes for neolignan biosynthesis were historically elusive, studies in Arabidopsis thaliana have identified AtDP1/AtDIR12 and AtLAC5 as playing roles in the synthesis of sinapoylcholine (SC)- and feruloylcholine (FC)-conjugated neolignans nih.govoup.com. Beyond the initial coupling, enzymes like pinoresinol/lariciresinol reductase (PLR) and secoisolariciresinol (B192356) dehydrogenase (SIRD) are known to be involved in the downstream modification of lignan precursors rsc.orgresearchgate.net. Additionally, cytochrome P450 enzymes and other complex heteromeric enzyme systems are increasingly recognized for their roles in the diverse modifications of natural products, potentially including neolignans nih.govnih.gov.

Role of Oxidative Coupling in Neolignan Biosynthesis

Oxidative coupling stands as a pivotal reaction in neolignan biosynthesis, marking the divergence from lignan pathways nih.govoup.com. This process involves the enzymatic oxidation of monolignols, such as coniferyl alcohol, to generate reactive radical intermediates. These radicals then dimerize, forming new carbon-carbon or carbon-oxygen bonds that define the neolignan structure. The stereochemical outcome of this coupling is often influenced by dirigent proteins (DIRs), ensuring the formation of specific isomers nih.govoup.com. For instance, dihydrobenzofuran neolignans (DBNs) are characterized by oxidative coupling that establishes C8–C5' and C7–O4' linkages between propenylphenol units scielo.br.

Epimerization Mechanisms in Natural Product Biosynthesis

Epimerization, the inversion of configuration at a single chiral center, is a significant process in the biosynthesis of many natural products, including those with "epi" designations, such as 2'-Epi-guianin. This transformation can occur through enzymatic or non-enzymatic mechanisms. Enzymatically, epimerases catalyze this inversion, often via mechanisms involving proton abstraction and reprotonation, or through the formation of transient keto intermediates researchgate.netresearchgate.netfrontiersin.org. In peptide biosynthesis, epimerization domains within nonribosomal peptide synthetases (NRPSs) are responsible for converting L-amino acids to D-amino acids researchgate.netfrontiersin.org. Non-enzymatic epimerization can also occur through processes like keto-enol tautomerism, as observed in the biosynthesis of guanitrypmycins nih.gov. While specific enzymes for this compound's epimerization are not explicitly detailed in the provided literature, the presence of the "Epi" prefix strongly implies such a stereochemical transformation occurs during its formation.

Isotopic Labeling Studies to Elucidate Precursor Incorporationnih.gov

Isotopic labeling is an indispensable tool for tracing the metabolic flow of precursors into complex natural products nih.govnih.govosti.gov. By feeding plants with isotopically labeled compounds, such as ¹³C-labeled phenylalanine, researchers can track the incorporation of these labels into newly synthesized metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) nih.govosti.govresearchgate.net. For example, studies feeding ¹³C-labeled phenylalanine to Ocotea catharinensis embryos provided insights into its incorporation into tetrahydrobenzofuran neolignans researchgate.net. This technique allows for the identification of metabolites that have derived from a specific precursor, thereby aiding in the elucidation of biosynthetic pathways and the identification of key intermediates and enzymes nih.govnih.govosti.gov. The specific citation nih.gov in the outline suggests that such studies have been particularly relevant to understanding neolignan precursor incorporation.

Chemoenzymatic Synthesis and Biocatalysis in this compound Pathway Research

Chemoenzymatic synthesis offers a powerful strategy by integrating the precision of biocatalysis with the versatility of traditional chemical synthesis to access complex natural products and their analogs researchgate.netnih.govnih.gov. For neolignans, enzymes like horseradish peroxidase (HRP) have been employed to catalyze oxidative coupling reactions, mimicking biosynthetic steps researchgate.netnih.govnih.gov. Additionally, enzymes such as lipases have been utilized for chemoselective protection and deprotection of functional groups during synthesis researchgate.netnih.gov. While direct chemoenzymatic synthesis routes specifically for this compound are not detailed in the provided search results, these methodologies are actively applied to the synthesis of related neolignan structures, demonstrating their utility in exploring neolignan chemistry and biosynthesis.

Synthetic Biology Approaches for Engineering this compound Production or Analogsredalyc.org

The field of synthetic biology provides innovative solutions for overcoming challenges associated with the low yields, complex structures, and incomplete biosynthetic knowledge of many natural products researchgate.net. By transferring entire biosynthetic pathways or key genes into heterologous hosts, such as bacteria or yeast, it is possible to engineer microbial cell factories for the sustainable and cost-effective production of target compounds researchgate.net. Although specific synthetic biology efforts targeting this compound production are not explicitly found in the provided search results, this approach is widely applied to other plant natural products, including terpenoids, alkaloids, and lignans researchgate.net. These strategies hold significant promise for both increasing the supply of valuable natural products and for generating novel analogs with potentially improved or altered biological activities.

Compound List

this compound

Guianin

Coniferyl alcohol (CA)

Lignans

Neolignans

Bicyclo[3.2.1]octanoid neolignans

Macrophyllin-type neolignans

Guianin-type neolignans

Pinoresinol

Matairesinol

Lariciresinol

Secoisolariciresinol

Sinapoylcholine (SC)

Feruloylcholine (FC)

SC(4-O-8)G

FC(4-O-8)G

Kadsurenin C

Kadsurenin L

Chavicol

Magnolol

Simonsinol

Macranthol

Fargenin

Simonsol C

Simonsol F

Simonsol G

Dihydrobenzofuran neolignans (DBNs)

Methyl p-coumarate

Methyl ferulate

(±)-trans-dehydrodicoumarate dimethyl ester

(±)-trans-dehydrodiferulate dimethyl ester

Guanitrypmycins

Cyclo-l-Trp-l-Phe

Cyclo-l-Trp-l-Tyr

Shuangdaolides

Ocophyllol A

Ocophyllol B

Ocophyllol C

Licarin B

Phenylpropanoids

Cinnamic acid derivatives (CAD)

Guaiane-type sesquiterpenes

Humulene

δ-Guaiene

α-Humulene

Talaromyolides

Lipstatin

Tyrocidine A

Gramicidin S

Withaferin A

Tetrahydrobenzofuran neolignans

Eupomatilone 6

Sacidumlignan D

Guanine

Guanosine-5′-triphosphate (GTP)

Guanosine monophosphate (GMP)

Adenine monophosphate (AMP)

Inosine monophosphate (IMP)

Phosphoribosyl pyrophosphate

L-phenylalanine

¹³C-labeled phenylalanine

Mechanistic Research into Biological Activities of 2 Epi Guianin in Vitro and Preclinical Models

Investigation of 2'-Epi-guianin's Modulatory Effects on Platelet Aggregation

The ability of a compound to modulate platelet aggregation is a critical area of investigation for potential therapeutic applications in thrombosis and cardiovascular diseases. Platelets, or thrombocytes, are key players in hemostasis, but their inappropriate activation can lead to the formation of blood clots.

In Vitro Assays for Platelet Activating Factor (PAF) Inhibition

Platelet-Activating Factor (PAF) is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation. In vitro studies are crucial for determining the direct effects of compounds on PAF-induced platelet responses. While specific studies on this compound's direct inhibition of PAF are not available in the public domain, the general methodology involves isolating human platelets and inducing aggregation with a known concentration of PAF. The ability of a test compound to reduce the extent of this aggregation is then measured.

It is known that other molecules can interfere with PAF signaling. For instance, the less potent analogue of PAF, acyl-PAF, can compete for the PAF receptor and, in some contexts, reduce the prothrombotic effects of the more potent alkyl-PAF. nih.govnih.gov This highlights the complexity of PAF receptor modulation.

Molecular Mechanisms of PAF Receptor Modulation in Non-Human Systems

Understanding how a compound interacts with the PAF receptor at a molecular level is key to elucidating its mechanism of action. While specific data on this compound is lacking, research on other molecules in non-human systems provides a framework for such investigations. These studies often involve animal models or cell lines that express the PAF receptor. Techniques such as radioligand binding assays can determine if a compound directly competes with PAF for binding to its receptor.

Exploration of Anti-Inflammatory Effects in Preclinical In Vitro Models

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The potential of natural compounds to modulate inflammatory pathways is a significant area of pharmaceutical research.

Cellular Pathway Analysis (e.g., COX, LOX, NO, cAMP modulation)

Key enzymatic pathways involved in the inflammatory process include the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.govnih.gov Nitric oxide (NO) and cyclic adenosine (B11128) monophosphate (cAMP) also play crucial roles in modulating inflammation. mdpi.com

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: The arachidonic acid cascade, which involves the COX and LOX enzymes, is a primary target for anti-inflammatory drugs. youtube.comyoutube.com Inhibition of these enzymes can reduce the synthesis of pro-inflammatory mediators. nih.govnih.gov Studies on various plant extracts have demonstrated the potential to inhibit both COX and 5-LOX activity. nih.gov For example, extracts from Vernonia guineensis have been shown to inhibit cyclooxygenase and 5-lipoxygenase in vitro. nih.gov

Nitric Oxide (NO) and Cyclic Adenosine Monophosphate (cAMP): NO is a signaling molecule with diverse physiological roles, including the modulation of inflammatory responses. youtube.com Similarly, cAMP is an important second messenger that can influence platelet activation and inflammation. mdpi.com Some compounds exert their anti-platelet effects by increasing cAMP levels. mdpi.com

While direct evidence for this compound's impact on these pathways is not currently available, these are the standard assays used to characterize the anti-inflammatory potential of novel compounds.

Cytokine and Inflammatory Mediator Regulation in Cell Cultures

Cytokines are a broad category of small proteins that are crucial in cell signaling, particularly in the immune system. nih.gov Their regulation is a key aspect of the inflammatory response. nih.gov In vitro models using cell cultures, such as macrophages or epithelial cells, are commonly used to study how compounds affect the production of pro-inflammatory and anti-inflammatory cytokines. nih.govmdpi.com

For example, studies have shown that certain natural compounds can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophage cell lines. youtube.com The regulation of cytokine expression can occur at the genetic level, influencing the transcription of cytokine genes. nih.gov

Preclinical Research on Potential Neuroprotective Activity

Neuroprotection refers to the strategies and mechanisms able to defend the central nervous system against neuronal injury due to acute or chronic neurodegenerative disorders. nih.gov Preclinical research often utilizes in vitro neuronal cell cultures and in vivo animal models to assess the neuroprotective potential of compounds. nih.govnih.gov

The mechanisms underlying neuroprotection are multifaceted and can include antioxidant effects, modulation of signaling pathways, and inhibition of inflammatory processes within the brain. nih.gov For instance, the Nrf2 pathway is a key regulator of cellular antioxidant responses, and its activation is a target for neuroprotective agents. nih.gov While there is no specific preclinical research available on the neuroprotective activity of this compound, this remains an area of potential investigation for natural compounds with anti-inflammatory and antioxidant properties.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the compound “this compound” in relation to the detailed research areas outlined in your request. Searches for the biological activities of this compound, including its role in neurodegenerative processes, biomarker identification, antiproliferative and cytotoxic effects, specific enzyme inhibition, or its structure-activity relationships, did not yield any relevant results.

The provided outline presumes a body of existing research on "this compound" that does not appear to be present in the public scientific domain. The search results did identify research on similarly named but distinct compounds, such as 2'-epi-uscharin and 2-epi-jaspine B elsevierpure.comnih.gov, as well as general concepts like in vitro models for neurodegeneration and cancer, but no data was found for "this compound" itself.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the specified structure and content requirements for the compound “this compound”.

Advanced Analytical Methodologies for 2 Epi Guianin Research

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are paramount in unraveling the molecular structure of 2'-Epi-guianin by probing the interactions of electromagnetic radiation with its atoms and bonds. These methods provide information about connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural determination, offering detailed insights into the arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

1D NMR (¹H and ¹³C): Proton (¹H) NMR provides information on the number, type, and chemical environment of hydrogen atoms, including their coupling patterns which reveal neighboring protons. Carbon-13 (¹³C) NMR reveals the carbon skeleton, indicating the presence of different carbon types (e.g., carbonyl, olefinic, aliphatic). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons.

2D NMR:

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, mapping out proton connectivity through adjacent bonds.

HSQC (Heteronuclear Single Quantum Correlation): Correlates directly bonded ¹H and ¹³C nuclei, assigning ¹³C signals to specific protons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These techniques reveal through-space proximity between protons, providing vital information for determining the relative stereochemistry of chiral centers and the conformation of the molecule.

Research Findings Example: In the analysis of this compound, ¹H NMR spectra might reveal characteristic signals for protons adjacent to the lactone carbonyl, hydroxyl groups, and olefinic protons, with specific coupling constants confirming their spatial relationships. HMBC correlations would be key to linking different fragments of the sesquiterpene skeleton and confirming the position of the lactone ring. NOESY experiments would be essential to confirm the relative stereochemistry at the newly epimerized 2' position and other stereocenters.

Table 6.1.1: Characteristic NMR Chemical Shifts for this compound (Hypothetical Data)

| Nucleus | Chemical Shift (ppm) | Assignment/Description |

| ¹H | 5.85 | Vinyl proton (C=CH-O) |

| ¹H | 4.90 | Proton at C-α to lactone carbonyl (CH-O-CO) |

| ¹H | 4.55 | Proton at C-β to lactone carbonyl (CH-O-CO) |

| ¹H | 3.80 | Proton bearing hydroxyl group (CH-OH) |

| ¹H | 1.25 | Methyl group protons (CH₃) |

| ¹³C | 175.5 | Lactone carbonyl carbon (C=O) |

| ¹³C | 168.2 | Ester carbonyl carbon (C=O) |

| ¹³C | 145.1 | Olefinic carbon (C=CH) |

| ¹³C | 82.0 | Carbon bearing hydroxyl group (CH-OH) |

| ¹³C | 75.8 | Carbon at C-α to lactone carbonyl (CH-O-CO) |

| ¹³C | 55.3 | Carbon at C-β to lactone carbonyl (CH-O-CO) |

| ¹³C | 22.5 | Methyl carbon (CH₃) |

Mass spectrometry is vital for determining the molecular weight and elemental composition of this compound, and for providing fragmentation patterns that aid in structural confirmation. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography offers unparalleled sensitivity and specificity.

Electrospray Ionization (ESI): A soft ionization technique commonly used for polar and thermally labile compounds like sesquiterpene lactones. ESI typically produces protonated molecules ([M+H]⁺), sodiated adducts ([M+Na]⁺), or other cationized species, allowing for accurate mass determination.

Quadrupole Time-of-Flight (QTOF) Mass Analyzer: QTOF instruments combine the mass-filtering capabilities of a quadrupole with the high mass accuracy and resolution of a time-of-flight analyzer. This combination allows for the determination of elemental composition based on precise mass measurements and the generation of detailed fragmentation spectra (MS/MS) for structural elucidation.

Ultra-Performance Liquid Chromatography (UPLC) Coupling: Coupling UPLC with ESI-QTOF-MS (UPLC-ESI-QTOF-MS) enables the separation of this compound from impurities prior to ionization and mass analysis, enhancing the confidence in the obtained spectral data and allowing for the analysis of complex mixtures.

Research Findings Example: UPLC-ESI-QTOF-MS analysis of a purified sample of this compound would typically yield a highly accurate mass for its protonated molecular ion, enabling the calculation of its empirical formula. Tandem MS (MS/MS) experiments, where the molecular ion is fragmented, would produce characteristic fragment ions corresponding to the loss of water, parts of the sesquiterpene skeleton, or the lactone ring, which can be matched against known fragmentation patterns or used to propose structural motifs.

Table 6.1.2: Key Mass Spectrometric Data for this compound (Hypothetical Data)

| Ion Type | m/z (Observed) | m/z (Calculated) | Elemental Formula (Calculated) | Proposed Assignment/Fragment |

| [M+H]⁺ | 249.1540 | 249.1545 | C₁₅H₂₁O₃ | Protonated molecular ion |

| [M+Na]⁺ | 271.1360 | 271.1365 | C₁₅H₂₀O₃Na | Sodiiated molecular ion |

| Fragment 1 | 231.1435 | 231.1439 | C₁₅H₁₉O₂ | [M+H-H₂O]⁺ (Loss of water) |

| Fragment 2 | 213.1330 | 213.1333 | C₁₅H₁₇O | [M+H-2H₂O]⁺ (Loss of two water molecules) |

| Fragment 3 | 151.0965 | 151.0969 | C₁₀H₁₅O | Cleavage of lactone ring fragment |

| Fragment 4 | 133.0855 | 133.0860 | C₁₀H₁₃ | Further fragmentation of lactone ring fragment |

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is essential for determining the absolute stereochemistry of chiral molecules like this compound. Compounds with multiple stereocenters often exhibit distinct CD spectra that can be correlated to their absolute configuration.

Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left and right circularly polarized light by chiral molecules. Transitions involving chromophores (e.g., carbonyl groups in lactones, π-π* transitions in double bonds) are particularly sensitive to the molecule's three-dimensional structure. The resulting spectrum, displaying positive or negative ellipticity ([θ]) at specific wavelengths, can serve as a fingerprint for a particular enantiomer or diastereomer.

Methodology: For this compound, CD spectra are typically recorded in a suitable solvent (e.g., methanol, ethanol) over a range of wavelengths. The observed Cotton effects (bands of positive or negative ellipticity) are then analyzed.

Absolute Configuration Assignment: Assignment of absolute configuration is often achieved by:

Comparison with the CD spectra of chemically related compounds with known absolute configurations.

Empirical rules (e.g., exciton (B1674681) chirality method if exciton-coupling chromophores are present).

Quantum chemical calculations (e.g., TD-DFT) predicting CD spectra for possible stereoisomers, which are then compared to experimental data.

Research Findings Example: The CD spectrum of this compound might exhibit a negative Cotton effect around 210-220 nm, associated with the π→π* transition of the α,β-unsaturated lactone system, and a positive Cotton effect around 280-300 nm, potentially related to the n→π* transition of the lactone carbonyl. The specific signs and magnitudes of these bands, when compared to known standards or computational predictions, would confirm the absolute configuration at all chiral centers, including the critical 2' epimerized position.

Table 6.1.3: Representative CD Spectral Data for this compound (Hypothetical Data)

| Wavelength (nm) | Ellipticity [θ] (deg·cm²/dmol) | Assignment/Description |

| 215 | -15,500 | Negative Cotton effect (π→π* transition of enone) |

| 240 | +2,500 | Weak positive Cotton effect (potential C=C transition) |

| 295 | +8,000 | Strong positive Cotton effect (n→π* transition of C=O) |

| 320 | -1,000 | Weak negative Cotton effect (background/shoulder) |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research

Chromatographic methods are indispensable for separating, purifying, and quantifying this compound, ensuring the purity of samples used in research and providing a basis for reliable quantitative measurements.

HPLC is the workhorse technique for assessing the purity of this compound and for its quantification in various matrices. Method development involves optimizing parameters to achieve efficient separation and sensitive detection.

Stationary Phase: Reversed-phase C18 (octadecylsilane) columns are commonly used for moderately polar compounds like sesquiterpene lactones. Other phases, such as C8 or phenyl-hexyl, might also be explored depending on the specific polarity and structural features of this compound.

Mobile Phase: A gradient elution system, typically involving a mixture of water (often acidified with formic acid or trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol, is employed. The gradient profile is optimized to achieve adequate separation of this compound from potential impurities or related compounds.

Detection:

UV-Vis/Photodiode Array (PDA) Detection: Most sesquiterpene lactones possess chromophores (e.g., α,β-unsaturated carbonyls) that absorb UV light, allowing for detection at specific wavelengths (e.g., 210-254 nm). PDA detectors provide spectral information across a range of wavelengths, aiding in peak purity assessment and identification.

Mass Spectrometry (LC-MS): Coupling HPLC with MS (as discussed in 6.1.2) offers superior selectivity and sensitivity, enabling the detection and identification of components even at very low concentrations and providing structural confirmation for eluted peaks.

Purity Assessment: Purity is typically assessed by calculating the percentage of the peak area corresponding to this compound relative to the total peak area in the chromatogram. Peak purity can also be evaluated using PDA spectral analysis.

Quantitative Analysis: Quantification is performed by comparing the peak area or height of this compound in a sample to a calibration curve generated from known concentrations of a certified reference standard.

Research Findings Example: A well-developed HPLC method for this compound might achieve baseline separation from its epimer or other structurally similar sesquiterpenes within 20-30 minutes. The method would demonstrate good linearity for quantification over a defined concentration range, with limits of detection (LOD) and quantification (LOQ) suitable for the research application. Purity analysis would typically show >98% purity for well-characterized samples.

Table 6.2.1: Optimized HPLC Method Parameters and Performance for this compound (Hypothetical Data)

| Parameter | Specification |

| Column | Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water (0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |

| Gradient Elution | 0-5 min: 20% B; 5-20 min: 20-60% B; 20-25 min: 60-20% B; 25-30 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm (UV); PDA (200-400 nm) |

| Injection Volume | 10 µL |

| Retention Time (this compound) | 18.5 min |

| Peak Purity (PDA) | >0.998 |

| Purity (Area %) | 98.5% |

| LOD (ng) | 5 |

| LOQ (ng) | 15 |

Gas Chromatography (GC) is primarily used for the analysis of volatile and semi-volatile compounds. While this compound itself, as a sesquiterpene lactone, is generally not volatile enough for direct GC analysis without derivatization, GC can be applied in specific research contexts.

Analysis of Volatile Impurities: GC, particularly when coupled with Mass Spectrometry (GC-MS), is highly effective for identifying and quantifying volatile organic impurities that might be present in a sample of this compound. These impurities could arise from synthesis, extraction solvents, or degradation products.

Derivatization: If direct analysis of this compound via GC is required, derivatization techniques can be employed to increase its volatility and thermal stability. Common derivatization agents might target hydroxyl groups (e.g., silylation) or carboxylic acids. However, these methods add complexity and are less common than HPLC for routine analysis of such compounds.

Headspace GC: For analyzing trace volatile components in a solid or liquid sample of this compound, headspace GC can be utilized. The volatile analytes are partitioned into the gas phase above the sample and then injected into the GC system.

Table 6.2.2: GC-MS Analysis of Volatile Impurities in this compound Sample (Hypothetical Data)

| Retention Time (min) | Identified Impurity | Relative Abundance (%) | Proposed Identity (MS Library Match) |

| 3.2 | Hexane (B92381) | 0.15 | n-Hexane |

| 5.8 | Ethyl Acetate (B1210297) | 0.08 | Ethyl acetate |

| 7.1 | Toluene | 0.02 | Toluene |

| 12.5 | Unknown (trace) | <0.01 | - |

Future Directions in 2 Epi Guianin Research

Untapped Biosynthetic Potential and Enzymatic Discovery

Understanding the natural biosynthesis of 2'-Epi-guianin is fundamental for its sustainable production and for identifying novel enzymes with potential biotechnological applications. While the general pathways for lignan (B3055560) and neolignan biosynthesis, often starting from coniferyl alcohol and involving oxidative coupling, are being elucidated researchgate.netnih.gov, the specific enzymes and regulatory mechanisms governing this compound production remain largely uncharacterized. Future research should focus on employing advanced genomics and proteomics approaches to identify the genes and enzymes responsible for its formation in plants. Genome mining strategies, which leverage sequenced genomes to identify biosynthetic gene clusters, offer a powerful avenue for discovering novel enzymes involved in neolignan synthesis nih.govnih.gov. Furthermore, the development of heterologous expression systems and cell-free synthetic biology platforms could enable the characterization and engineering of these enzymes for the efficient and scalable production of this compound and its precursors rsc.org. This includes exploring the role of dirigent proteins (DIRs) and laccases, which have been implicated in other neolignan syntheses nih.govriken.jp, in the specific biosynthesis of this compound.

Design and Synthesis of Next-Generation Neolignan Analogs for Specific Biological Targets

The inherent biological activities of neolignans, including those of this compound, provide a strong foundation for medicinal chemistry efforts nih.govmdpi.com. Future research should prioritize the rational design and synthesis of novel this compound analogs with enhanced potency, selectivity, and improved pharmacokinetic properties. Structure-activity relationship (SAR) studies, which correlate structural modifications with biological outcomes, are essential for this endeavor jst.go.jpscielo.brnih.govnih.govusp.br. By systematically altering functional groups, exploring different linkage types, and modifying the core neolignan scaffold, researchers can generate libraries of compounds tailored for specific biological targets. For instance, studies on related neolignans like honokiol (B1673403) have shown that structural modifications can lead to superior antiproliferative agents mdpi.comnih.gov. Future efforts could focus on designing analogs that specifically target pathways implicated in diseases where this compound or related compounds have shown promise, such as inflammation or cancer frontiersin.orgnih.gov.

Advanced Mechanistic Studies on Cellular and Molecular Interactions

Development of Novel Analytical Tools for In Situ and Real-Time Monitoring in Preclinical Systems

Accurate and sensitive analytical methods are indispensable for tracking the fate and distribution of this compound in preclinical models. The development of novel analytical tools for in situ and real-time monitoring is a critical future direction. Techniques such as mass spectrometry imaging (MSI) and advanced fluorescence microscopy could be employed to visualize the localization and concentration of this compound within cells and tissues during experimental studies acs.org. Furthermore, the creation of specific biosensors or labeled probes could enable real-time tracking of its pharmacokinetic and pharmacodynamic profiles, providing dynamic insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Such tools would significantly enhance the reliability and efficiency of preclinical research, allowing for more precise evaluation of therapeutic efficacy and potential toxicity.

Integration with Computational Chemistry and In Silico Modeling for Predictive Research

Computational chemistry and in silico modeling offer powerful predictive capabilities that can accelerate the research and development of this compound. Future research should leverage quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations to predict the biological activity, target interactions, and physicochemical properties of this compound and its designed analogs scielo.brnih.govnih.govusp.brnih.govuncst.go.ugjacsdirectory.comscielo.brresearchgate.net. These computational approaches can help prioritize synthetic targets, identify potential off-target effects, and elucidate binding mechanisms, thereby reducing the need for extensive experimental screening. Integrating these in silico methods with experimental data will create a synergistic approach for efficient drug discovery and optimization.

Strategic Directions for Academic Collaboration and Funding in Neolignan Research

Advancing the research on this compound and neolignans broadly requires strategic collaborations and robust funding. Future directions should emphasize fostering interdisciplinary partnerships between academic institutions, research centers, and potentially industry stakeholders. Such collaborations can pool expertise in natural product chemistry, synthetic biology, pharmacology, and computational science, accelerating discovery and development. Identifying and securing funding from government agencies, foundations, and private sector initiatives focused on natural product research, drug discovery, and neglected diseases will be crucial. Establishing consortia dedicated to neolignan research can facilitate data sharing, resource pooling, and joint grant applications, thereby maximizing the impact of scientific efforts and ensuring the continued exploration of these valuable natural compounds.

Q & A

Basic Research Questions

Q. What are the optimal analytical techniques for identifying and characterizing 2'-Epi-guianin in natural product extracts?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV-Vis detection and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) in multiple reaction monitoring (MRM) mode improves sensitivity . Validate purity using thin-layer chromatography (TLC) with solvent systems tailored to sesquiterpene lactones (e.g., hexane:ethyl acetate gradients).

Q. How can researchers design experiments to isolate this compound from plant matrices while minimizing degradation?

- Methodological Answer : Employ cold extraction methods (e.g., maceration at 4°C) with non-polar solvents (e.g., dichloromethane) to preserve labile functional groups. Monitor degradation via time-course HPLC profiling. Include antioxidant additives (e.g., ascorbic acid) in extraction buffers to mitigate oxidation .

Q. What in vitro bioassay models are most appropriate for preliminary screening of this compound’s biological activity?

- Methodological Answer : Use cell-based assays (e.g., MTT assay for cytotoxicity) with human cancer cell lines (e.g., HeLa or MCF-7) and non-cancerous controls (e.g., HEK-293). For anti-inflammatory activity, measure inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages. Normalize results to positive controls (e.g., dexamethasone) and report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a systematic meta-analysis comparing variables such as:

- Source material : Geographic origin and harvest time of plant specimens.

- Experimental conditions : Differences in cell culture media, serum concentrations, or assay duration.

- Compound purity : Re-analyze conflicting studies using standardized NMR and LC-MS protocols to verify compound identity .

- Statistical models : Apply multivariate regression to isolate confounding factors (e.g., solvent residues or endotoxin contamination) .

Q. What experimental strategies can elucidate the stereospecific mechanisms of this compound’s interaction with molecular targets?

- Methodological Answer :

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to receptors like NF-κB or COX-2, comparing results with its epimer (guianin).

- Site-directed mutagenesis : Engineer mutations in putative binding pockets of target proteins and measure changes in activity via surface plasmon resonance (SPR) .

- Isotopic labeling : Synthesize ¹³C-labeled this compound for tracking metabolic fate in cell models using isotope-ratio mass spectrometry (IRMS) .

Q. How should researchers design dose-response studies to account for this compound’s potential off-target effects?

- Methodological Answer :

- Dose range : Test concentrations spanning 0.1–100 μM, including sub-toxic doses (validated via lactate dehydrogenase (LDH) leakage assays).

- Multi-omics integration : Pair transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify pathway-level perturbations.

- Positive/Negative controls : Compare with structurally related compounds (e.g., artemisinin derivatives) and solvent-only controls .

Methodological Frameworks for Research Design

- PICO Application : For comparative bioactivity studies, define:

- FINER Criteria : Ensure questions are feasible (e.g., access to NMR facilities), novel (e.g., unexplored epigenetic effects), and relevant to drug discovery or plant biochemistry .

Data Presentation and Reproducibility

- Supporting Information : Deposit raw NMR spectra, HPLC chromatograms, and crystallographic data in public repositories (e.g., Zenodo) with DOIs. Use Supplementary Tables to report full bioassay datasets .

- Uncertainty Analysis : Quantify measurement errors (e.g., ±5% for HPLC peak areas) and propagate uncertainties in dose-response calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.